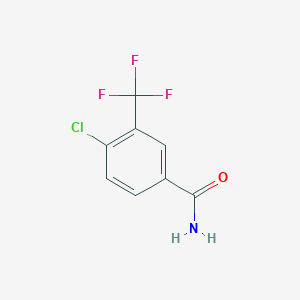
3-(4-Isopropylphenyl)propionic acid
描述
3-(4-Isopropylphenyl)propionic acid, also known as IPPA, is a synthetic compound belonging to the propionic acid family. It is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to a propionic acid moiety. This compound is valued for its relatively low toxicity and has found applications in various fields of scientific research.
作用机制
Target of Action
3-(4-Isopropylphenyl)propionic acid, also known as IPPA, is a derivative of propionic acid . The primary targets of propionic acid derivatives, also known as profens, are nonselective and include various enzymes and receptors involved in inflammation and pain .
Mode of Action
The profens, including IPPA, exert their effects by reducing pain (analgesia), body temperature in fever (antipyresis), and signs of inflammation (anti-inflammatory activity) . They interact with their targets, leading to a decrease in the production of prostaglandins and other mediators of inflammation .
Biochemical Pathways
The profens, including IPPA, are metabolized via the propionic acid pathway . They are converted to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
The profens generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives . The major exception is naproxen, which has a half-life of about 15 hours . The metabolism of some of the profens involves in vivo stereochemical inversion . This inversion occurs through the intermediate coenzyme A (CoA) conjugates .
Result of Action
The result of the action of IPPA and other profens is a reduction in pain, fever, and inflammation . In addition, in mice, they slow the development of cancers .
生化分析
Biochemical Properties
It is known that propionic acid, a related compound, is involved in the citric acid cycle, a fundamental metabolic pathway
Cellular Effects
Propionic acid has been shown to disrupt endocytosis, cell cycle, and cellular respiration in yeast cells
Molecular Mechanism
It is known that propionic acid can be metabolized by a vitamin B12-dependent enzyme
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature
Dosage Effects in Animal Models
It is known that related compounds, such as indole-3-propionic acid, have been shown to have beneficial effects in animal models of sepsis
Metabolic Pathways
It is known that propionic acid is an intermediate in the citric acid cycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropylphenyl)propionic acid typically involves the reaction of cycl-isopropylidene malonate with 4-isopropylbenzaldehyde in the presence of formic acid and triethylamine in N,N-dimethylformamide (DMF). The reaction is carried out at temperatures ranging from 0°C to 80°C for approximately 14 hours. The resulting product is then treated with hydrochloric acid and water to precipitate the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product.
化学反应分析
Types of Reactions: 3-(4-Isopropylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
3-(4-Isopropylphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chemical probe for studying monoamine oxidase and other enzymatic reactions.
Biology: The compound is used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research into its potential antiviral properties and its role as a chemical probe in drug discovery.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
相似化合物的比较
- 3-(4-Ethylphenyl)propionic acid
- 3-(4-Trifluoromethylphenyl)propionic acid
- 3-(2,4-Dichlorophenyl)propionic acid
- 3-(4-Bromophenyl)propionic acid
Comparison: 3-(4-Isopropylphenyl)propionic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
属性
IUPAC Name |
3-(4-propan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYAUJIRKNGPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396610 | |
| Record name | 3-[4-(Propan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58420-21-6 | |
| Record name | 3-[4-(Propan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Isopropylphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


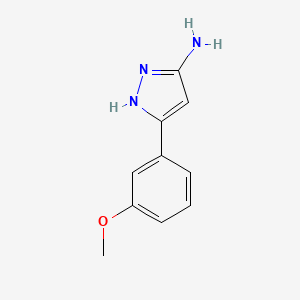
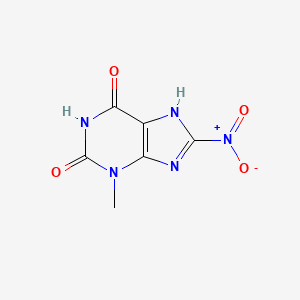
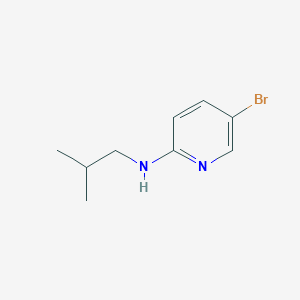
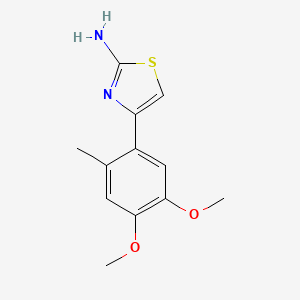

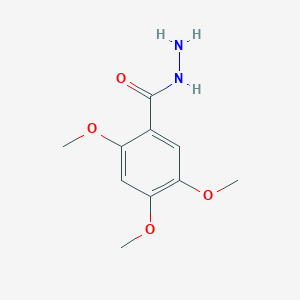
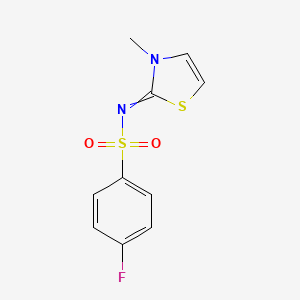
![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)

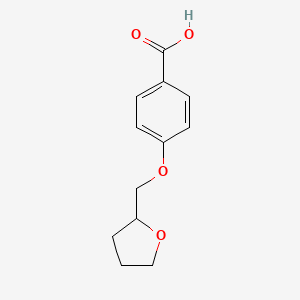
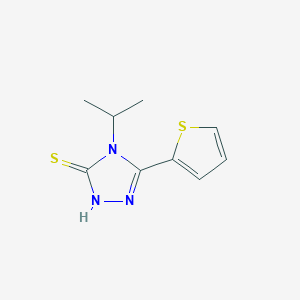
![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)
![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)
